

Application Note: 2-(1H-Pyrazol-3-yl)benzotrile as a Pharmaceutical Intermediate

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Compound of Interest

Compound Name: 2-(1H-Pyrazol-3-yl)benzotrile

Cat. No.: B13180751

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Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals
Focus: Synthetic Methodologies, Mechanistic Causality, and Industrial Scale-Up

Executive Summary & Chemical Rationale

The compound **2-(1H-Pyrazol-3-yl)benzotrile** (CAS 903550-21-0) and its halogenated derivatives—most notably 2-chloro-4-(1H-pyrazol-3-yl)benzotrile (CAS 1297537-37-1)—are highly versatile bidentate pharmacophores in modern medicinal chemistry. Structurally, the molecule combines a polar, electron-withdrawing benzotrile group with a tautomeric pyrazole ring.

This dual functionality serves two primary purposes in drug design:

- **Target Binding:** The nitrile group acts as a potent hydrogen-bond acceptor, while the pyrazole ring provides a π -system for aromatic stacking and an NH group for targeted alkylation [2].
- **Tandem Cyclization:** The spatial proximity of the nucleophilic pyrazole nitrogen to the electrophilic nitrile carbon makes the unsubstituted ortho-isomer an ideal precursor for synthesizing complex fused heterocycles, such as pyrazolo[1,5-c]quinazolines[4, 5].

Table 1: Physicochemical Profile of Key Pyrazolylbenzotrile Intermediates

Compound Name	CAS Number	Molecular Formula	MW (g/mol)	Key Structural Feature	Primary Pharmaceutical Application
2-(1H-Pyrazol-3-yl)benzotrile	903550-21-0	C10H7N3	169.18	Ortho-substituted pyrazole	Precursor for pyrazolo[1,5-c]quinazolines (Kinase/PDE inhibitors)
2-Chloro-4-(1H-pyrazol-3-yl)benzotrile	1297537-37-1	C10H6ClN3	203.63	Para-substituted pyrazole, ortho-chloro	Core building block for Darolutamide (Non-steroidal AR Antagonist)

Core Application I: Synthesis of Non-Steroidal AR Antagonists (Darolutamide)

The most significant industrial application of the pyrazolylbenzotrile scaffold is in the synthesis of Darolutamide (Nubeqa), a blockbuster androgen receptor (AR) inhibitor used for prostate cancer treatment.

Mechanistic Insight: Why this Pharmacophore?

In the AR ligand-binding domain (LBD), the cyano group of the benzotrile moiety forms a critical hydrogen bond with the Arg753 (R753) residue.

Simultaneously, the eastern pyrazole moiety

engages in a face-to-face π

π stacking interaction with the indole group of Trp742 (W742) [2]. The use of 2-chloro-4-(1H-pyrazol-3-yl)benzotrile as a starting material ensures these two critical binding vectors are perfectly aligned in the final Active Pharmaceutical Ingredient (API).

Protocol 1: One-Pot Mitsunobu Alkylation and Deprotection

This protocol details the N-alkylation of the pyrazole ring using a chiral alcohol, avoiding harsh basic conditions that could hydrolyze the sensitive nitrile group [1].

Reagents:

- 2-chloro-4-(1H-pyrazol-3-yl)benzotrile (1.0 eq, 100 g)
- (S)-tert-butyl-1-hydroxypropan-2-yl carbamate (1.05 eq, 103.3 g)
- Triphenylphosphine (PPh₃) (1.2 eq, 193.2 g)
- Diisopropyl azodicarboxylate (DIAD) (1.2 eq, 198.6 g)
- Anhydrous Tetrahydrofuran (THF) (600 mL)
- Concentrated HCl (for deprotection)

Step-by-Step Methodology:

- Preparation: Charge a reactor with THF (400 mL). Add 2-chloro-4-(1H-pyrazol-3-yl)benzotrile, the chiral alcohol, and PPh₃. Stir at 30 ± 5 °C until complete dissolution.
- Activation: Cool the reaction mixture to 5 ± 5 °C. The low temperature is critical to prevent the premature decomposition of the betaine intermediate formed by PPh₃ and DIAD.
- Coupling: Add a solution of DIAD in THF (200 mL) dropwise over 60 minutes. Maintain the temperature below 10 °C. The pyrazole N1 attacks the activated chiral alcohol, inverting the stereocenter (if applicable) or maintaining it depending on the leaving group dynamics.

- Maturation: Warm the mixture to 25 ± 3 °C and stir until HPLC indicates >99% consumption of the benzonitrile intermediate.
- One-Pot Deprotection: Add concentrated HCl directly to the reaction mixture at 32 ± 10 °C. Heat to 42 ± 3 °C to cleave the Boc protecting group. Causality: Performing this in one pot eliminates the need to isolate the lipophilic Boc-intermediate, significantly improving process mass intensity (PMI).
- Workup: Concentrate the mixture under vacuum. Add toluene to precipitate the triphenylphosphine oxide (TPPO) byproduct. Filter, slurry the wet cake in water at 45 °C, cool, and filter to isolate the pure amine intermediate (Yield: ~92.9%) [1].



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Caption: Synthetic workflow for Darolutamide utilizing 2-chloro-4-(1H-pyrazol-3-yl)benzotrile.

Core Application II: Construction of Pyrazolo[1,5-c]quinazolines

For the ortho-isomer, **2-(1H-Pyrazol-3-yl)benzotrile**, the proximity of the pyrazole to the nitrile group enables powerful tandem cyclization reactions. The resulting pyrazolo[1,5-c]quinazoline scaffold is a privileged structure in the development of EGFR inhibitors and PDE10A antagonists [4, 5].

Mechanistic Insight: Tandem Annulation

The transformation relies on the electrophilic activation of the nitrile carbon. Transition metal catalysts (like Pd or Cu) coordinate to the nitrile nitrogen, withdrawing electron density from the carbon. This lowers the activation energy, allowing the weakly nucleophilic pyrazole NH to execute an intramolecular attack, forming the tricyclic core [5].

Protocol 2: Metal-Catalyzed Tandem Cyclization

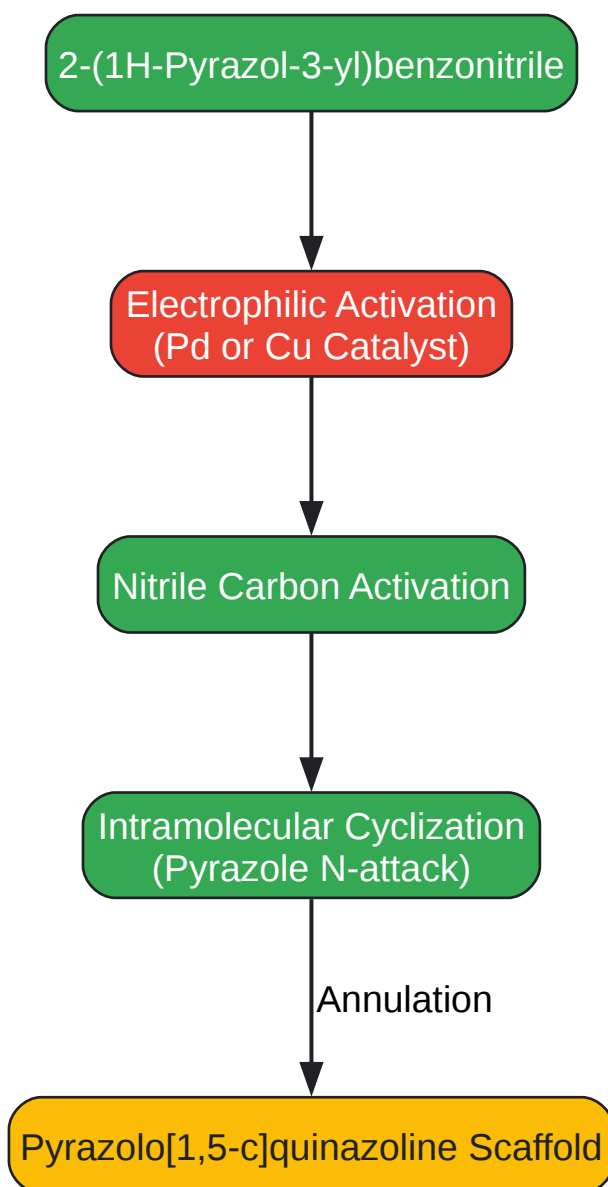
Reagents:

- **2-(1H-Pyrazol-3-yl)benzotrile** (1.0 eq)
- Arylboronic acid (1.2 eq) (for cross-coupling variants)
- Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
- Potassium carbonate (K₂CO₃) (2.0 eq)
- Dimethylformamide (DMF)

Step-by-Step Methodology:

- **Assembly:** In a Schlenk tube equipped with a magnetic stir bar, add **2-(1H-pyrazol-3-yl)benzotrile**, the arylboronic acid, Pd(OAc)₂, and K₂CO₃.
- **Inert Atmosphere:** Evacuate the tube and backfill with Argon (repeat 3 times) to prevent oxidative degradation of the catalyst.
- **Reaction:** Inject anhydrous DMF via syringe. Heat the mixture to 110 °C for 12 hours.

- Mechanism Execution: The Pd-catalyst facilitates the nucleophilic addition of the aryl group to the nitrile, forming a ketimine intermediate. The pyrazole nitrogen subsequently attacks this intermediate in a dehydrative cyclization step [4].
- Purification: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Purify via silica gel chromatography (Hexane/EtOAc) to yield the substituted pyrazolo[1,5-c]quinazoline.



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Caption: Mechanism of tandem cyclization from pyrazolylbenzotrile to pyrazolo[1,5-c]quinazoline.

Analytical Standards & Impurity Profiling

When utilizing 2-chloro-4-(1H-pyrazol-3-yl)benzotrile in cGMP manufacturing, strict impurity profiling is required. Unreacted starting material can carry over into the final API, presenting as a critical pharmacopeial impurity [3].

Table 2: Critical Impurities in Pyrazolylbenzotrile Workflows

Impurity Name	CAS Number	Origin / Causality	Control Strategy
Darolutamide Pyrazol Benzotrile Impurity	1297537-37-1	Unreacted starting material during the Mitsunobu alkylation step [3].	Ensure >1.2 eq of DIAD/PPh ₃ ; monitor via in-process HPLC.
2-Chloro-4-(1-nitroso-1H-pyrazol-3-yl)benzotrile	N/A	Nitrosation of the pyrazole NH under specific oxidative/acidic conditions [3].	Avoid nitrite-containing reagents; maintain strict pH control during workup.
Triphenylphosphine Oxide (TPPO)	79-1-28	Byproduct of the Mitsunobu reaction [1].	Toluene precipitation and aqueous slurring of the intermediate.

Analytical Validation: The pyrazolylbenzotrile impurity is highly UV-active due to its extended conjugated system. It is typically quantified using Reverse-Phase HPLC (C18 column) with a gradient of Water/Acetonitrile (0.1% TFA) and detected at 254 nm.

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